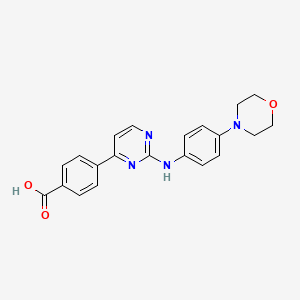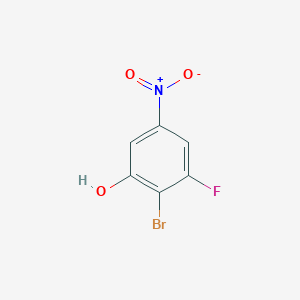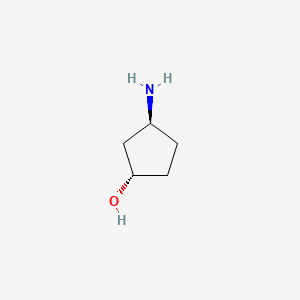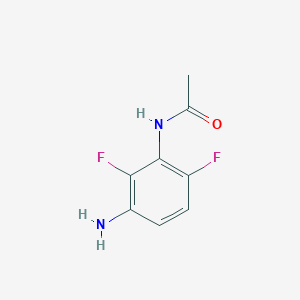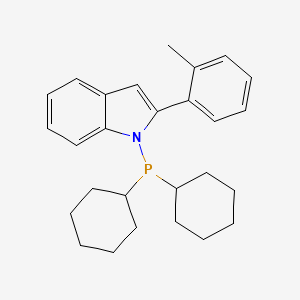![molecular formula C36H45N5O5S B3030792 (8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide CAS No. 958002-33-0](/img/structure/B3030792.png)
(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide
Vue d'ensemble
Description
Beclabuvir is a non-nucleoside, polymerase inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), a RNA-dependent RNA polymerase, with potential activity against HCV. Upon administration and after intracellular uptake, beclabuvir allosterically binds to the non-catalytic Thumb 1 site of viral HCV NS5B polymerase and causes a decrease in viral RNA synthesis and replication. The HCV NS5B protein is essential for the replication of the viral HCV RNA genome. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Applications De Recherche Scientifique
Antiparkinson Agents
- Research into 3,8-diazabicyclo[3.2.1] octanes, related to the specified compound, has explored their potential as antiparkinson agents. This includes the synthesis of amides of methyl, phenyl, and cyclohexyltropic acid, which are structurally similar to known drugs like Caramiphene and Cycrimine, but differ in having a 3,8-diazabicyclo[3.2.1] octane moiety (Occelli, Fontanella, & Testa, 1977).
Analgesic Activity
- The synthesis of new 3,8-diazabicyclo[3.2.1] octane derivatives has been described, including derivatives structurally related to propoxyphene, a known analgesic. These compounds have shown some pharmacological data indicating potential analgesic properties (Ocelli, Fontanella, & Diena, 1978).
Synthesis of Bicyclo Compounds
- Research on the synthesis of various bicyclo compounds, such as bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, has been conducted. These studies include rearrangements and reactions involving compounds similar to the one , which may contribute to the development of new synthetic methods for complex organic compounds (Yates & Langford, 1981).
Synthesis Efficiency
- Efficient synthesis methodologies for 3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogues have been developed. These methods are significant for producing compounds with potential receptor affinity, showcasing the relevance of these frameworks in medicinal chemistry (Singh et al., 2007).
Dirhodium(II)-Catalyzed Reactions
- The utilization of dirhodium(II) tetraacetate in catalyzed reactions for synthesizing highly functionalized cyclopentanes and other complex structures has been explored. These studies offer insights into novel catalytic methods involving bicyclic compounds (Yakura et al., 1999).
Dopamine Uptake Inhibitors
- Research into the synthesis of 3,6-diazabicyclo[3.1.1]heptanes, similar in structure to the specified compound, has been conducted to explore their potential as dopamine uptake inhibitors. This highlights the therapeutic potential of these compounds in neurological research (Loriga et al., 2007).
Bridged Heterocycles Synthesis
- The synthesis of bridged heterocycles from cis-pyrrolidine-2,4-dicarboxylic acids, forming compounds with a 3,6-diazabicyclo[3.2.1]octane skeleton, has been achieved. These compounds have potential applications in the development of new pharmacologically active substances (Kudryavtsev, 2010).
Improved Synthesis Methods
- Improved synthesis techniques for 3,8-diazabicyclo[3.2.1]octane and its analogues have been developed. These methods enhance the efficiency and scalability of producing these compounds, which are important for their potential medicinal applications (Huang & Teng, 2011).
Structural and Conformational Studies
- Extensive structural and conformational studies of amides derived from diazabicyclo compounds, similar to the one , have been carried out. These studies contribute to our understanding of the molecular configurations and potential reactivity of such compounds (Fernández et al., 1992).
Potential Antibacterial Activity
- Some quinolone antibacterials have been synthesized using bicyclic analogues of the C7-piperazine, which are structurally similar to the specified compound. These studies highlight the potential antibacterial applications of these compounds (Kiely et al., 1991).
Propriétés
IUPAC Name |
(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42)/t24?,25?,30-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKEBYSXUCBSE-VSBZUFFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2CCC(C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49773361 | |
CAS RN |
958002-33-0 | |
| Record name | BMS 791325 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958002-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



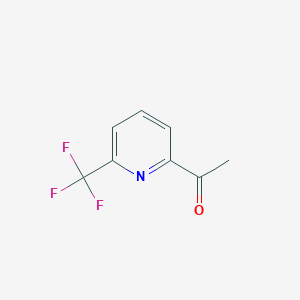
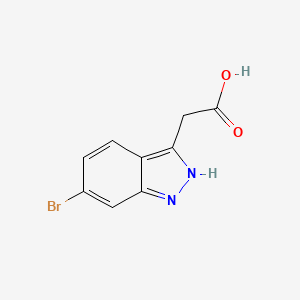
![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
![6-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B3030715.png)

![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol](/img/structure/B3030718.png)
